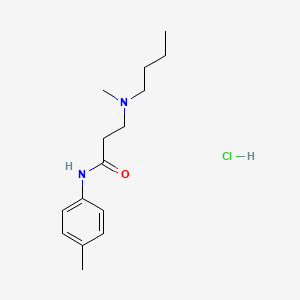
N~3~-butyl-N~3~-methyl-N~1~-(4-methylphenyl)-beta-alaninamide hydrochloride
Overview
Description
N~3~-butyl-N~3~-methyl-N~1~-(4-methylphenyl)-beta-alaninamide hydrochloride, also known as BMA-10, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BMA-10 is a derivative of beta-alanine, which is an amino acid that is naturally present in the human body.
Mechanism of Action
N~3~-butyl-N~3~-methyl-N~1~-(4-methylphenyl)-beta-alaninamide hydrochloride is a selective agonist of the delta opioid receptor, which is a type of opioid receptor that is primarily located in the peripheral nervous system. Activation of the delta opioid receptor has been shown to produce analgesic effects, as well as anti-inflammatory and neuroprotective effects. This compound's selectivity for the delta opioid receptor makes it a promising candidate for the development of new pain medications with reduced side effects compared to traditional opioid drugs.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects in animal models, including analgesia, anti-inflammatory effects, and neuroprotection. It has also been shown to have anxiolytic effects, which may be related to its modulation of the endogenous opioid system. This compound's effects on the cardiovascular system have also been investigated, with studies showing that it can reduce blood pressure and heart rate in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of N~3~-butyl-N~3~-methyl-N~1~-(4-methylphenyl)-beta-alaninamide hydrochloride for lab experiments is its selectivity for the delta opioid receptor, which allows for more targeted effects compared to traditional opioid drugs. This compound's hydrochloride salt form also makes it more stable and easier to handle in the lab. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in animal models. Additionally, the effectiveness of this compound may be influenced by factors such as age, sex, and genetic background, which may need to be taken into account in experimental design.
Future Directions
There are several future directions for research on N~3~-butyl-N~3~-methyl-N~1~-(4-methylphenyl)-beta-alaninamide hydrochloride. One area of interest is the development of new pain medications based on this compound's selective agonism of the delta opioid receptor. Another area of interest is the investigation of this compound's effects on other physiological systems, such as the immune system and the gastrointestinal tract. Additionally, further studies are needed to elucidate the precise mechanism of this compound's neuroprotective effects and to determine its potential for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Scientific Research Applications
N~3~-butyl-N~3~-methyl-N~1~-(4-methylphenyl)-beta-alaninamide hydrochloride has been studied extensively for its potential therapeutic applications, particularly in the field of pain management. It has been shown to have analgesic effects in animal models of acute and chronic pain, and its mechanism of action is believed to involve the modulation of the endogenous opioid system. This compound has also been investigated for its neuroprotective properties, with studies showing that it can protect against neuronal damage caused by ischemia and oxidative stress.
properties
IUPAC Name |
3-[butyl(methyl)amino]-N-(4-methylphenyl)propanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O.ClH/c1-4-5-11-17(3)12-10-15(18)16-14-8-6-13(2)7-9-14;/h6-9H,4-5,10-12H2,1-3H3,(H,16,18);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWHQPNCQCKTYTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)CCC(=O)NC1=CC=C(C=C1)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-hydroxy-1-[(4-methyl-1-piperidinyl)methyl]-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B3940375.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-methoxy-3-methylphenyl)butanamide](/img/structure/B3940389.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-(5-nitro-2-pyridinyl)acetamide](/img/structure/B3940407.png)


![N~2~-cyclohexyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(4-isopropylphenyl)glycinamide](/img/structure/B3940417.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanamide](/img/structure/B3940423.png)
![1-methyl-2-oxo-2-phenylethyl 4-[(3-methylphenyl)amino]-4-oxobutanoate](/img/structure/B3940430.png)
![2-[(2-phenoxyethyl)thio]-4,5-dihydro-1H-imidazole](/img/structure/B3940442.png)
![N-{[(4-nitrophenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B3940456.png)
![1-butyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1H-benzimidazol-2-amine](/img/structure/B3940469.png)

